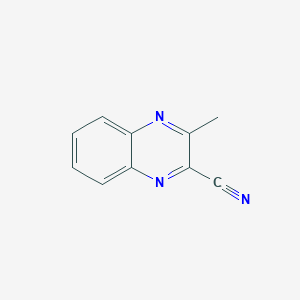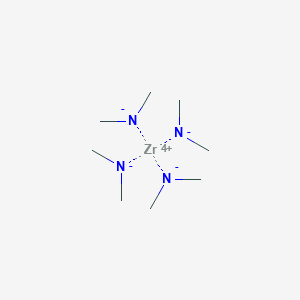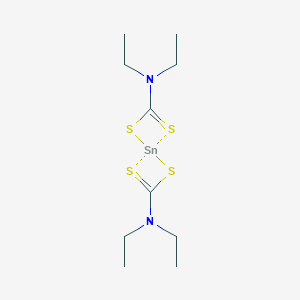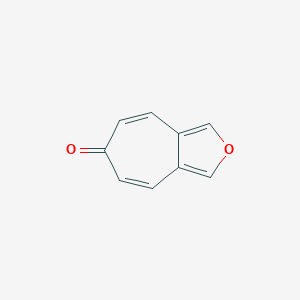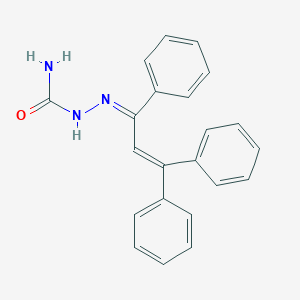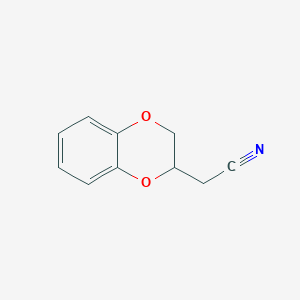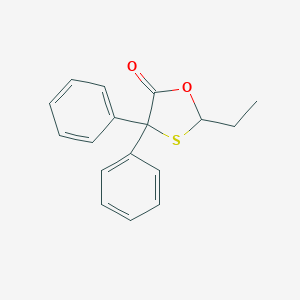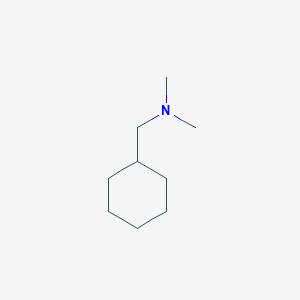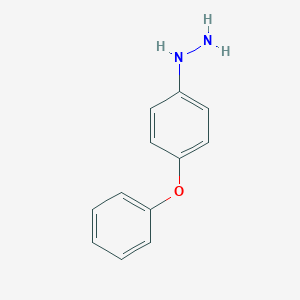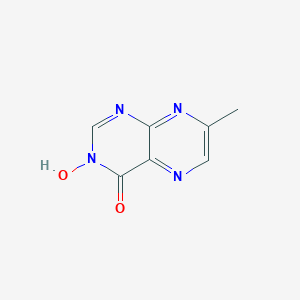
3-Hydroxy-7-methylpteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7-methylpteridin-4-one, also known as pterin-6-aldehyde or 6-pterin-aldehyde, is a naturally occurring compound that belongs to the pteridine family. It is a yellow-orange pigment that is found in a variety of organisms, including plants, bacteria, and animals. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as biochemistry, medicine, and agriculture.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-7-methylpteridin-4-one is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Studies have shown that 3-Hydroxy-7-methylpteridin-4-one has several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, 3-Hydroxy-7-methylpteridin-4-one has been shown to have a protective effect on various organs, such as the liver and the kidney.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Hydroxy-7-methylpteridin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its instability in aqueous solutions. This can make it difficult to use in experiments that require long-term exposure to the compound.
Future Directions
There are several future directions for the study of 3-Hydroxy-7-methylpteridin-4-one. One of the areas of interest is the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is the development of novel synthesis methods that can improve the yield and purity of the compound. Furthermore, the study of the mechanism of action of this compound can provide valuable insights into the role of oxidative stress and inflammation in various diseases.
Synthesis Methods
The synthesis of 3-Hydroxy-7-methylpteridin-4-one can be achieved through several methods. One of the most common methods involves the oxidation of 6-methylpterin-4-one using potassium permanganate. Another method involves the reduction of 6-formylpterin using sodium borohydride. Both of these methods have been extensively studied and optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-Hydroxy-7-methylpteridin-4-one has been widely used in scientific research due to its unique properties. It has been found to be a potent antioxidant and has been shown to scavenge free radicals in vitro. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
CAS RN |
18106-60-0 |
|---|---|
Product Name |
3-Hydroxy-7-methylpteridin-4-one |
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-hydroxy-7-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-8-5-6(10-4)9-3-11(13)7(5)12/h2-3,13H,1H3 |
InChI Key |
JROMCAKSRZKLRD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)N=CN(C2=O)O |
Canonical SMILES |
CC1=CN=C2C(=N1)N=CN(C2=O)O |
synonyms |
3-Hydroxy-7-methylpteridin-4(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





